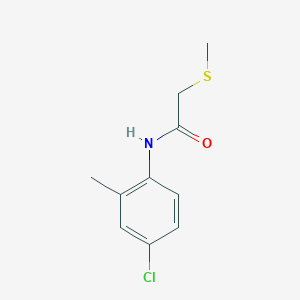
3-methyl-N-(4-methylcyclohexyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N-(4-methylcyclohexyl)butanamide, also known as 4-Me-MPH, is a novel psychoactive substance that belongs to the class of phenethylamines. It is a synthetic derivative of methylphenidate, a commonly prescribed medication for attention deficit hyperactivity disorder (ADHD). 4-Me-MPH has gained popularity in recent years as a recreational drug due to its stimulant and euphoric effects. However,
作用機序
The primary mechanism of action of 3-methyl-N-(4-methylcyclohexyl)butanamide is the inhibition of dopamine reuptake in the brain. This leads to an increase in the levels of dopamine in the synaptic cleft, which results in enhanced dopamine neurotransmission. Dopamine is a neurotransmitter that plays a crucial role in the regulation of reward, motivation, and attention. By increasing dopamine levels, 3-methyl-N-(4-methylcyclohexyl)butanamide is thought to improve cognitive performance and increase motivation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-N-(4-methylcyclohexyl)butanamide are similar to those of other dopamine reuptake inhibitors. It increases the levels of dopamine in the brain, which leads to enhanced dopamine neurotransmission. This can result in increased alertness, attention, and motivation. However, chronic use of dopamine reuptake inhibitors has been associated with neurotoxicity and other adverse effects.
実験室実験の利点と制限
The advantages of using 3-methyl-N-(4-methylcyclohexyl)butanamide in lab experiments include its potency and selectivity as a dopamine transporter inhibitor, as well as its longer duration of action compared to other dopamine reuptake inhibitors. However, its recreational use and potential for abuse may limit its usefulness in certain research settings. Additionally, the long-term effects of 3-methyl-N-(4-methylcyclohexyl)butanamide on the brain are not well understood, which may limit its use in studies of neurotoxicity.
将来の方向性
There are several potential future directions for research on 3-methyl-N-(4-methylcyclohexyl)butanamide. One area of interest is the development of new dopamine reuptake inhibitors with improved selectivity and reduced potential for abuse. Another area of research is the investigation of the long-term effects of 3-methyl-N-(4-methylcyclohexyl)butanamide on the brain, particularly with regard to neurotoxicity and other adverse effects. Additionally, studies on the effects of 3-methyl-N-(4-methylcyclohexyl)butanamide on cognitive function and motivation may have implications for the treatment of ADHD and other cognitive disorders.
合成法
The synthesis of 3-methyl-N-(4-methylcyclohexyl)butanamide involves several chemical reactions, including the condensation of 4-methylcyclohexanone and nitroethane, followed by reduction with sodium borohydride to produce 4-methylcyclohexylamine. This intermediate is then reacted with 3-methylbutyryl chloride to form the final product, 3-methyl-N-(4-methylcyclohexyl)butanamide.
科学的研究の応用
3-methyl-N-(4-methylcyclohexyl)butanamide has shown potential as a research tool in the field of neuroscience. It acts as a potent and selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This mechanism of action is similar to that of methylphenidate, but 3-methyl-N-(4-methylcyclohexyl)butanamide has been found to have a higher affinity for the dopamine transporter and a longer duration of action.
特性
IUPAC Name |
3-methyl-N-(4-methylcyclohexyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-9(2)8-12(14)13-11-6-4-10(3)5-7-11/h9-11H,4-8H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHITUXFYBKWVQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(4-methylcyclohexyl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone](/img/structure/B7475091.png)







![Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone](/img/structure/B7475159.png)
![2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-propylacetamide](/img/structure/B7475166.png)

